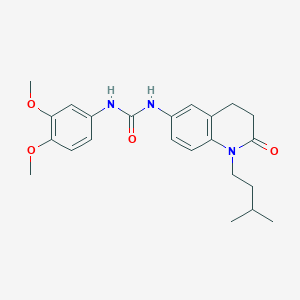

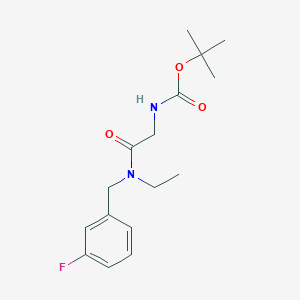

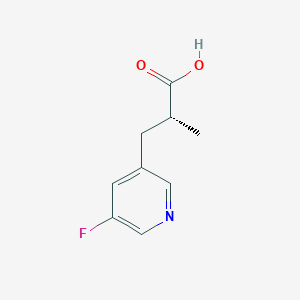

1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene, also known as para-Menthane-3,8-diol (PMD), is a natural insect repellent derived from the leaves of the Eucalyptus citriodora tree. PMD has gained significant attention due to its effectiveness against a wide range of insects, including mosquitoes, ticks, and flies.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

- Novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones were synthesized and tested for their antimicrobial activity against various bacteria and fungi. These compounds, carrying groups like nitro on the benzene ring, showed potent antimicrobial effects, often outperforming reference drugs (Liaras et al., 2011).

Chemical Synthesis and Reactions

- In a study on Palladium-Catalyzed Annulation , methyl 1-methylprop-2-ynyl carbonate was reacted with substituted benzene-1,2-diols, including nitro-substituted variants, to produce various compounds. The reaction's regioselectivity was influenced by the electronic properties of substituents like the nitro group (Labrosse et al., 2003).

- Reactivities of heterocyclic compounds during nitration were studied, revealing that a 1-methyl group only slightly activates compounds like 1-methyl-3-nitropyroles, which have similarities in nitration mechanism to benzene (Sharnin et al., 1975).

Photochemical and Physical Properties

- 1,3-Bis(benzimidazol-2-yl)benzene derivatives with electron-withdrawing substituents like nitro groups were found to significantly enhance anion transport activity. The relative position and nature of substituents on the benzene core play a crucial role in this process (Peng et al., 2016).

- Research on Diarylethene with Two Nitronyl Nitroxides demonstrated that photoirradiation can control the intramolecular magnetic interaction in such compounds, with the presence of nitro groups affecting the magnetic properties (Matsuda and Irie, 2000).

Biological and Medicinal Applications

- Benzimidazole-functionalized Ni(II) and Hg(II) N-heterocyclic carbene complexes were synthesized and used as catalysts for Friedel–Crafts alkylations. These complexes, which may include nitro-substituted benzene rings, showed high efficiency in catalytic processes (Huang et al., 2011).

Sensor Applications

- Substituted 2-Aminobenzothiazoles Salicylidenes were synthesized for use as cyanide sensors in aqueous media. These compounds, including nitrophenol derivatives, showed high sensitivity and selectivity for cyanide detection (Elsafy et al., 2018).

Propiedades

IUPAC Name |

1-methyl-3-(2-nitroprop-1-enyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-8-4-3-5-10(6-8)7-9(2)11(12)13/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBEPUGJNPLSOKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=C(C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341740 |

Source

|

| Record name | 1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene | |

CAS RN |

86969-37-1 |

Source

|

| Record name | 1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2502270.png)

![3-[3-(1,3-Dioxo-2-benzo[de]isoquinolinyl)propylthio]propanoic acid](/img/structure/B2502272.png)

![N-[(4-fluorophenyl)methyl]-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2502275.png)

![2,4-difluoro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2502280.png)

![[5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B2502283.png)